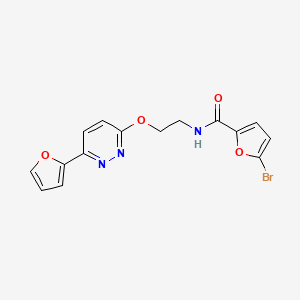

![molecular formula C19H11F2N3OS B2368250 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-61-8](/img/structure/B2368250.png)

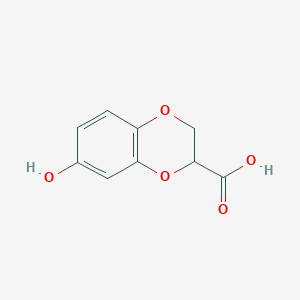

2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a chemical compound with potential applications in various fields of research and industry. It is a type of N-heterocyclic compound . The molecular formula is C19H11F2N3OS and the molecular weight is 367.37.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The molecular structure of “2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” involves a thiazolo[5,4-b]pyridine core, which is a key structural unit for its activity .Scientific Research Applications

Antimicrobial Activity

Thiazolo[4,5-b]pyridines, including our compound of interest, exhibit antimicrobial properties. Researchers have investigated their potential as new antibiotics. These compounds could play a crucial role in combating bacterial infections.

Antitumor Activity

Several novel thiazolo[4,5-b]pyridines have been identified and developed as antitumor agents. Their cytotoxic effects on cancer cells have been studied, showing promising results . These compounds may contribute to future cancer therapies.

Antioxidant Properties

Certain thiazolo[4,5-b]pyridines demonstrate high antioxidant activity. Their ability to scavenge free radicals makes them relevant in the context of oxidative stress-related diseases . Further research could explore their potential as natural antioxidants.

Anti-inflammatory Effects

Thiazolo[4,5-b]pyridines have been investigated for their anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them interesting candidates for drug development .

Herbicidal Activity

Some thiazolo[4,5-b]pyridines exhibit herbicidal effects. Researchers have explored their potential as environmentally friendly herbicides . These compounds could contribute to sustainable agriculture practices.

Histamine H3 Receptor Antagonists

Certain thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists . Understanding their interactions with receptors may lead to novel treatments for allergic and inflammatory conditions.

Mechanism of Action

Target of Action

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .

Result of Action

The result of the compound’s action is a decrease in the activity of the PI3K/AKT/mTOR pathway, leading to reduced proliferation and survival of cancer cells . This makes it a potential candidate for the development of new anticancer drugs.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the solvent-dependent relaxation process of excited compounds, which is affected by the intramolecular charge transfer (ICT) process, can influence the compound’s action . .

properties

IUPAC Name |

2,6-difluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F2N3OS/c20-13-3-1-4-14(21)16(13)17(25)23-12-8-6-11(7-9-12)18-24-15-5-2-10-22-19(15)26-18/h1-10H,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPDMHSPYJHCNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

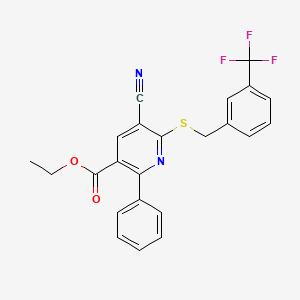

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2368170.png)

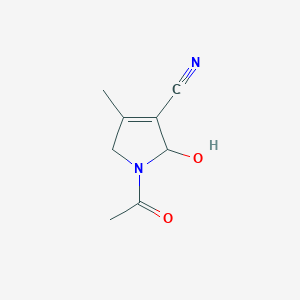

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-3-methylfuran-2-carbohydrazide](/img/structure/B2368179.png)

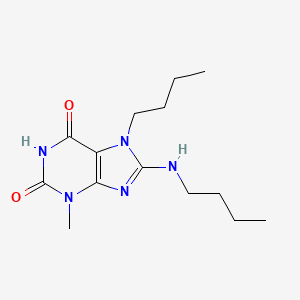

![Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate](/img/structure/B2368183.png)

![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2368187.png)

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid](/img/structure/B2368189.png)

![2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368190.png)